4-Isopropoxypicolinonitrile
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Overview
Description
4-Isopropoxypicolinonitrile is a chemical compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. It is characterized by its molecular structure, which includes an isopropoxy group attached to a picolinonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxypicolinonitrile typically involves the reaction of 4-chloropicolinonitrile with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. The general reaction scheme is as follows: [ \text{4-Chloropicolinonitrile} + \text{Isopropyl Alcohol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} + \text{KCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The isopropoxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Isopropoxypicolinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The isopropoxy group and nitrile functionality play crucial roles in its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
4-Isopropoxypicolinonitrile can be compared with other similar compounds, such as:
4-Methoxypicolinonitrile: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Ethoxypicolinonitrile: Similar structure but with an ethoxy group instead of an isopropoxy group.
4-Butoxypicolinonitrile: Similar structure but with a butoxy group instead of an isopropoxy group.
Uniqueness: The isopropoxy group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
4-propan-2-yloxypyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(2)12-9-3-4-11-8(5-9)6-10/h3-5,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLVUGBHFSRHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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